Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core modified with a thioxo group, a piperazine ring substituted with a 2,5-dimethylphenyl moiety, and a methyl ester at position 5.
Properties
CAS No. |
946253-00-5 |
|---|---|
Molecular Formula |
C24H26N4O4S |
Molecular Weight |
466.56 |
IUPAC Name |
methyl 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26N4O4S/c1-15-4-5-16(2)20(12-15)26-8-10-27(11-9-26)21(29)14-28-22(30)18-7-6-17(23(31)32-3)13-19(18)25-24(28)33/h4-7,12-13H,8-11,14H2,1-3H3,(H,25,33) |
InChI Key |
PJQCEGBJGIWTQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Structure:
- Molecular Formula: C27H33N5O4S
- Molecular Weight: 523.6 g/mol
- IUPAC Name: Methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
- InChI Key: LNOATTIBRFMIEL-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. The thioxoquinazoline core is known for its ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological efficacy.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-bearing molecules have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 (Colon) | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 | Cell cycle arrest |
The presence of a methyl group on the phenyl ring was found to enhance the anticancer activity significantly by increasing lipophilicity and improving membrane permeability .
Antimicrobial Activity
Similar compounds have been investigated for their antimicrobial properties. The quinazoline moiety is known for its broad-spectrum antibacterial effects. In vitro studies have indicated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
The piperazine ring in the structure suggests potential neuropharmacological activities. Compounds with piperazine moieties have been linked to anxiolytic and antidepressant effects in various animal models. The mechanism may involve modulation of serotonin and dopamine receptors.
Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives revealed that the compound under review exhibited significant cytotoxicity against A431 (epidermoid carcinoma) cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin . Molecular docking studies indicated strong binding affinity to the Bcl-2 protein, a key regulator of apoptosis.
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential use as an antibacterial agent .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance:
- Mechanism of Action : Compounds in this class have shown the ability to interfere with tubulin polymerization, which is crucial for cancer cell division. This suggests a potential for repurposing existing piperazine derivatives for cancer treatment .
Anticonvulsant Activity
A study evaluated the anticonvulsant effectiveness of thiazole-based compounds that share structural similarities with the target compound. The findings indicated significant anticonvulsant properties in certain derivatives when tested in animal models .
Other Pharmacological Activities
The compound's structure suggests potential interactions with various biological targets:
- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit carbonic anhydrase (CA) enzymes, which play roles in several physiological processes and disease states .
Case Studies
Several case studies have documented the therapeutic applications of related compounds:
- Antitumor Activity : A series of thiazole-bearing heterocycles were synthesized and tested against various cancer cell lines (e.g., MCF-7, HepG2). Results showed promising anticancer activity correlating with specific structural features such as halogen substitutions .
- Cytotoxicity Assessments : Research has demonstrated that modifications in the piperazine moiety can significantly affect cytotoxicity against different cancer types. For example, compounds with electron-donating groups exhibited enhanced activity against liver and breast cancer cell lines .
Comparison with Similar Compounds
Key Functional Groups and Moieties
The compound’s structural uniqueness lies in its combination of:
- Tetrahydroquinazoline backbone: Known for interactions with ATP-binding pockets in kinases.
- Thioxo group : Enhances hydrogen bonding and metabolic stability.
- 4-(2,5-Dimethylphenyl)piperazine : A common pharmacophore in antipsychotic agents (e.g., aripiprazole analogs).
- Methyl ester : Improves bioavailability by modulating lipophilicity.
Similarity Coefficients
Using binary chemoinformatics data, the Tanimoto coefficient is widely applied to quantify structural similarity. For example, comparison with diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (compound 1l, ) would focus on shared motifs like fused bicyclic systems and ester groups. While exact similarity scores are unavailable, the Tanimoto method is robust for such evaluations .
Comparative Data Table
| Compound Name | Molecular Weight | Key Functional Groups | Melting Point (°C) | Bioactivity (Hypothesized) |
|---|---|---|---|---|
| Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | ~529.6 (estimated) | Tetrahydroquinazoline, thioxo, piperazine, methyl ester | N/A | Kinase/receptor modulation |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l ) | 571.55 | Tetrahydroimidazopyridine, nitro, cyano, ester | 243–245 | Antimicrobial/antioxidant |
| (-)-Epigallocatechin 3-gallate (EGCG) | 458.37 | Catechin, gallate | 220–224 | Antioxidant, anticancer |
Notes:
- Compound 1l () shares ester and fused bicyclic features but differs in substituents (nitro, cyano vs. thioxo, piperazine).
- EGCG () exemplifies how small structural variations (e.g., gallate vs. methyl ester) drastically alter bioactivity.
Physicochemical and Spectroscopic Comparisons
- Melting Points : The target compound’s melting point is unreported, but analogs like 1l exhibit high melting points (243–245°C), suggesting strong intermolecular forces (e.g., hydrogen bonding) .
- Spectroscopic Data : While NMR and IR data for the target compound are absent, 1l ’s ¹H NMR signals (e.g., aromatic protons at δ 7.5–8.1 ppm) provide a reference for analyzing the quinazoline core’s electronic environment .
Q & A
Q. What are the recommended strategies for optimizing the synthesis of this quinazoline-piperazine hybrid compound?
- Methodological Answer : Synthesis optimization typically involves multi-step reactions, starting with the preparation of the quinazoline core followed by piperazine coupling. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions during piperazine coupling .
- Temperature control : Maintain 60–80°C during amide bond formation to balance reaction rate and byproduct suppression .
- Catalyst use : Palladium catalysts (e.g., Pd/C) improve yields in reductive cyclization steps, as seen in analogous nitroarene cyclizations .
Characterization via HPLC and LC-MS is critical to confirm purity (>95%) and intermediate structures .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks for the quinazoline core (e.g., 2-thioxo group at δ 160–165 ppm in 13C NMR) and piperazine protons (δ 2.5–3.5 ppm in 1H NMR) .
- HRMS : Validate molecular weight (expected [M+H]+: ~522.5 g/mol) with <2 ppm error .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Poor in aqueous buffers; dissolve in DMSO (≥50 mg/mL) for in vitro assays. For in vivo studies, use cyclodextrin-based formulations to enhance bioavailability .
- Stability : Store at –20°C in anhydrous conditions. Monitor degradation via HPLC over 72 hours at 25°C; <5% degradation indicates acceptable stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?
- Methodological Answer : Focus on modifying the 2,5-dimethylphenyl and thioxo groups:
- Piperazine substitution : Replace 2,5-dimethylphenyl with electron-withdrawing groups (e.g., CF₃) to enhance receptor binding, as seen in analogues with improved IC₅₀ values .
- Thioxo-to-oxo replacement : Test if replacing the 2-thioxo group with a carbonyl improves metabolic stability without losing target affinity .
Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like phosphodiesterases or kinases .
Q. What experimental approaches resolve contradictions in reported pharmacological data for similar compounds?
- Methodological Answer :
- Target validation : Perform competitive binding assays against known off-target receptors (e.g., serotonin or dopamine receptors) to rule out non-specific effects .
- Dose-response curves : Use Hill slope analysis to distinguish allosteric vs. orthosteric binding modes in functional assays .
- Meta-analysis : Compare data from structurally related compounds (e.g., ethyl 4-[7-(4-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate) to identify conserved pharmacophores .
Q. What in silico tools are recommended for predicting metabolic pathways and toxicity?
- Methodological Answer :
- Metabolism prediction : Use SwissADME to identify likely Phase I oxidation sites (e.g., piperazine ring) and Phase II glucuronidation .
- Toxicity screening : Employ ProTox-II to assess hepatotoxicity risk and cytochrome P450 inhibition .
Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. How can researchers design assays to identify this compound’s primary biological targets?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition patterns .
- GPCR binding : Use radioligand displacement assays (e.g., ³H-Spiperone for dopamine receptors) to quantify affinity .
- Transcriptomics : Treat cell lines (e.g., HEK293) and analyze RNA-seq data for differentially expressed pathways (e.g., MAPK, PI3K-AKT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
